

# Pantoprazole-d6 supplier and CAS number

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## Compound of Interest

Compound Name: *Pantoprazole-d6*

Cat. No.: *B1502865*

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## An In-depth Technical Guide to **Pantoprazole-d6**

This technical guide provides comprehensive information on **Pantoprazole-d6**, a deuterated analog of Pantoprazole. It is intended for researchers, scientists, and drug development professionals, offering details on its chemical properties, suppliers, mechanism of action, and application in quantitative analysis.

## Chemical and Physical Properties

**Pantoprazole-d6** is a stable isotope-labeled version of Pantoprazole, primarily used as an internal standard for the quantification of Pantoprazole in biological samples using mass spectrometry techniques like GC- or LC-MS.<sup>[1][2][3][4]</sup> The deuterium labeling provides a distinct mass difference, allowing for precise and accurate measurement.

Property	Value
CAS Number	922727-65-9[1][2][3]
Formal Name	6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][3]
Molecular Formula	C <sub>16</sub> H <sub>9</sub> D <sub>6</sub> F <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S[1][3]
Formula Weight	389.4[1][3]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>6</sub> )[1][3]
Formulation	A solid[1][3]
Solubility	Soluble in DMSO[1][3]

## Pantoprazole-d6 Suppliers

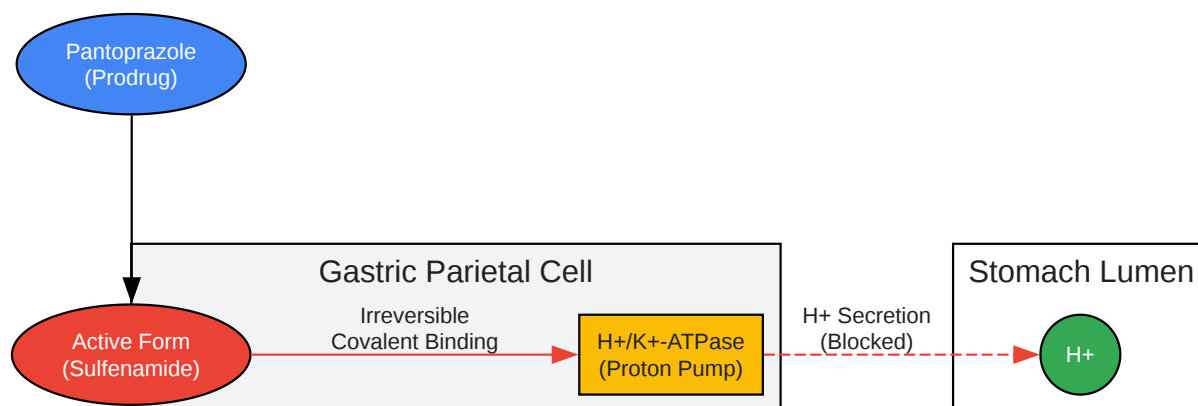
**Pantoprazole-d6** is available from several chemical suppliers that specialize in reference standards and research chemicals.

Supplier	Website
Cayman Chemical	--INVALID-LINK--[1]
Veeprho	--INVALID-LINK--[2]
BOC Sciences	--INVALID-LINK--[4][5]
Simson Pharma Limited	--INVALID-LINK--[6]
Clearsynth	--INVALID-LINK--[7]
Acanthus Research	--INVALID-LINK--[8]
Biomol.com	--INVALID-LINK--[3]

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock status and pricing.

## Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[9][10] It acts by irreversibly binding to the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) on the secretory surface of gastric parietal cells.[9][11][12] This action inhibits the final step in gastric acid production, blocking both basal and stimulated acid secretion.[12][13] Because the binding is irreversible, acid production can only resume once new proton pumps are synthesized.[9][11]



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Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

## Application in Quantitative Analysis

The primary application of **Pantoprazole-d6** is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of pantoprazole in biological matrices like plasma or serum.[1][2]

Key Advantages of Using **Pantoprazole-d6** as an IS:

- **Similar Chemical Properties:** It behaves almost identically to the unlabeled analyte (Pantoprazole) during sample extraction, chromatography, and ionization.
- **Mass Difference:** The six deuterium atoms provide a clear mass shift (typically +6 Da), preventing interference with the analyte signal in the mass spectrometer.

- **Correction for Variability:** It effectively corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to higher accuracy and precision.

## Generalized Experimental Protocol for LC-MS Quantification

Below is a detailed methodology for a typical experiment involving the quantification of pantoprazole in plasma using **Pantoprazole-d6** as an internal standard.

**Objective:** To determine the concentration of pantoprazole in human plasma samples.

**Materials:**

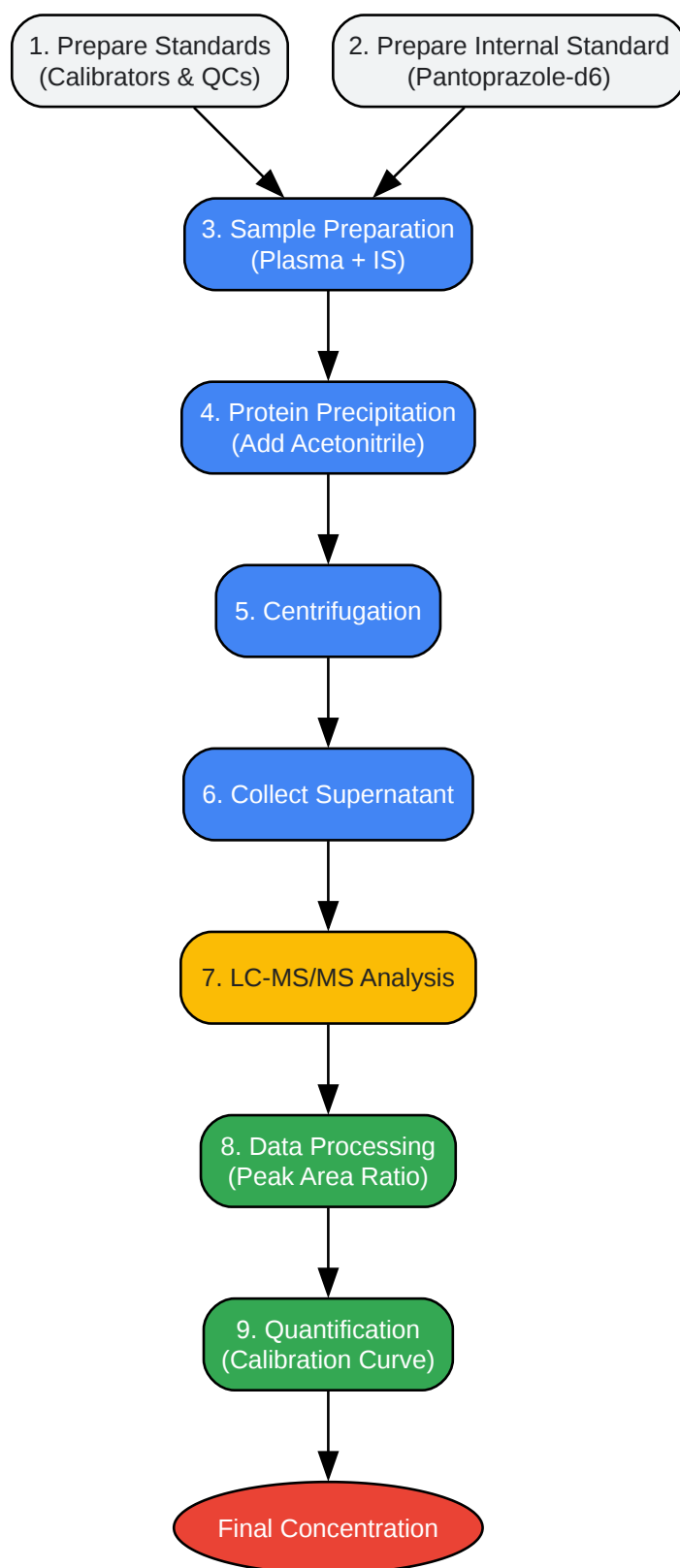
- Human plasma samples
- Pantoprazole analytical standard
- **Pantoprazole-d6** (Internal Standard)
- Acetonitrile (ACN)
- Formic Acid (FA)
- Water (LC-MS grade)
- Protein precipitation plates or microcentrifuge tubes

**Protocol:**

- **Preparation of Stock Solutions:**
  - Prepare a 1 mg/mL stock solution of Pantoprazole in DMSO.
  - Prepare a 1 mg/mL stock solution of **Pantoprazole-d6** in DMSO.
- **Preparation of Calibration Standards and Quality Controls (QCs):**

- Serially dilute the Pantoprazole stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare QC samples at low, medium, and high concentrations in blank plasma.
- Sample Preparation (Protein Precipitation):
  - Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
  - Add 10 µL of the **Pantoprazole-d6** working solution (at a fixed concentration, e.g., 100 ng/mL) to each tube and vortex briefly.
  - Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.
- LC-MS Analysis:
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    - Mobile Phase A: Water with 0.1% Formic Acid.
    - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
    - Gradient: A suitable gradient to separate pantoprazole from matrix components (e.g., 5% to 95% B over 3 minutes).
    - Flow Rate: 0.4 mL/min.
    - Injection Volume: 5 µL.
  - Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - Pantoprazole: Monitor the specific precursor-to-product ion transition.
  - **Pantoprazole-d6**: Monitor the corresponding shifted precursor-to-product ion transition.
- Data Analysis:
  - Integrate the peak areas for both Pantoprazole and **Pantoprazole-d6**.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of pantoprazole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for quantitative analysis using **Pantoprazole-d6**.

## Pharmacological Data (Pantoprazole)

The following data pertains to the unlabeled parent compound, Pantoprazole, and is crucial for understanding its biological activity.

Parameter	Value	Context
IC <sub>50</sub>	6.8 µM	H <sup>+</sup> /K <sup>+</sup> -ATPase activity in porcine gastric membrane vesicles[1][3]
ED <sub>50</sub>	1.3 mg/kg	Reduction of basal gastric acid secretion in pylorus-ligated rats[1][3]
ED <sub>50</sub>	0.8 mg/kg	Inhibition of mepirizole-induced gastric acid secretion in anesthetized rats[1][3]
ED <sub>50</sub>	0.5 mg/kg	Inhibition of mepirizole-induced duodenal lesions in rats[1][3]

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